molecular formula C13H12F3N5OS B2458976 N-allyl-2-((1-(2-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)acetamide CAS No. 941876-73-9

N-allyl-2-((1-(2-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)acetamide

Cat. No. B2458976
CAS RN: 941876-73-9
M. Wt: 343.33
InChI Key: STFIWIQDJPMUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-((1-(2-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)acetamide, also known as TAT, is a compound that has gained attention in recent years due to its potential applications in scientific research. TAT is a tetrazole-thioacetamide derivative that has shown promise in various studies for its unique mechanism of action and biochemical effects. In

Mechanism of Action

The mechanism of action of N-allyl-2-((1-(2-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)acetamide is not fully understood, but it has been suggested that it may act by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in inflammation and cell survival. N-allyl-2-((1-(2-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)acetamide has been shown to inhibit the activation of NF-κB in various studies, including the study by Zhang et al. (2019) mentioned earlier.
Biochemical and Physiological Effects:
N-allyl-2-((1-(2-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)acetamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In addition, N-allyl-2-((1-(2-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)acetamide has been reported to inhibit the production of reactive oxygen species (ROS) in a study by Liu et al. (2017), which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-allyl-2-((1-(2-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)acetamide in lab experiments is its unique mechanism of action and potential for multiple applications. However, one limitation is the lack of information on its pharmacokinetics and toxicity. Further studies are needed to determine the optimal dosage and potential side effects of N-allyl-2-((1-(2-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)acetamide.

Future Directions

There are several future directions for research on N-allyl-2-((1-(2-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)acetamide, including:
1. Investigating the pharmacokinetics and toxicity of N-allyl-2-((1-(2-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)acetamide in vivo
2. Exploring the potential of N-allyl-2-((1-(2-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)acetamide as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's disease
3. Developing new synthesis methods for N-allyl-2-((1-(2-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)acetamide to improve its yield and purity
4. Studying the effects of N-allyl-2-((1-(2-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)acetamide on different cell types and tissues to better understand its mechanism of action
5. Investigating the potential of N-allyl-2-((1-(2-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)acetamide as a drug delivery system for other compounds.
In conclusion, N-allyl-2-((1-(2-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)acetamide is a compound that has shown promise in various scientific research applications due to its unique mechanism of action and biochemical effects. Further studies are needed to fully understand its potential as a therapeutic agent and to determine its pharmacokinetics and toxicity.

Synthesis Methods

The synthesis of N-allyl-2-((1-(2-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)acetamide involves a multi-step process that starts with the reaction of 2-(trifluoromethyl)phenylhydrazine with ethyl 2-bromoacetate to form 2-(trifluoromethyl)phenylhydrazine hydrobromide. This compound is then reacted with thioacetic acid to form the thioacetamide derivative. The final step involves the reaction of the thioacetamide derivative with allyl bromide to form N-allyl-2-((1-(2-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)acetamide. This synthesis method has been reported in a study by Liu et al. (2017).

Scientific Research Applications

N-allyl-2-((1-(2-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)acetamide has shown potential in various scientific research applications, including cancer therapy, inflammation, and neuroprotection. In a study by Chen et al. (2019), N-allyl-2-((1-(2-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)acetamide was shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. Another study by Zhang et al. (2019) demonstrated the anti-inflammatory effects of N-allyl-2-((1-(2-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)acetamide in a mouse model of acute lung injury. N-allyl-2-((1-(2-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)acetamide has also shown neuroprotective effects in a study by Liu et al. (2017), where it was shown to reduce neuronal damage in a rat model of ischemic stroke.

properties

IUPAC Name

N-prop-2-enyl-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N5OS/c1-2-7-17-11(22)8-23-12-18-19-20-21(12)10-6-4-3-5-9(10)13(14,15)16/h2-6H,1,7-8H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFIWIQDJPMUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CSC1=NN=NN1C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-2-((1-(2-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)acetamide

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